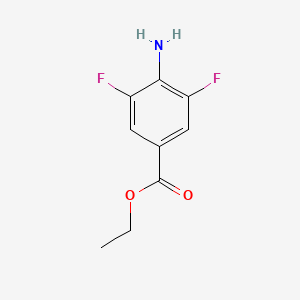

Ethyl 4-amino-3,5-difluorobenzoate

Descripción

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

The incorporation of fluorine into organic molecules has a profound impact on their chemical and physical properties, leading to a surge in their importance across modern chemical science. youtube.com The carbon-fluorine bond is the strongest single bond in organic chemistry, bestowing exceptional thermal and chemical stability upon fluorinated compounds. alfa-chemistry.comwikipedia.org Fluorine's high electronegativity and relatively small size allow it to replace hydrogen atoms without causing significant steric distortion, while dramatically altering the electronic nature of the molecule. alfa-chemistry.comacs.org These unique characteristics have made fluorinated organic compounds indispensable in numerous fields. In medicine, it is estimated that about 20% of all pharmaceuticals contain fluorine, as its inclusion can enhance metabolic stability, binding affinity, and bioavailability. alfa-chemistry.comwikipedia.org Similarly, 30-40% of agrochemicals are fluorinated, improving their efficacy and selectivity. alfa-chemistry.com In materials science, these compounds are crucial for creating advanced materials like fluoropolymers with high chemical resistance and low friction, as well as components for liquid crystal displays and fuel cell membranes. alfa-chemistry.comnih.gov

Strategic Importance of Fluorinated Benzoate (B1203000) Esters within Organic Synthesis and Materials Science

Within the broad class of fluorinated organic compounds, fluorinated benzoate esters represent a strategically important subclass of building blocks. bldpharm.com Benzoate esters are common structural motifs in organic chemistry, and the addition of fluorine atoms to the benzene (B151609) ring provides a powerful tool for modulating the properties of target molecules. acs.orgorganic-chemistry.org These esters serve as versatile intermediates in the synthesis of more complex structures, including pharmaceuticals and agrochemicals. acs.org The presence of fluorine can influence the reactivity of the ester and other functional groups, enabling new synthetic pathways. acs.org In materials science, fluorinated benzoate esters are investigated for their role in the development of functional materials. rsc.org For instance, their unique electronic and structural properties are exploited in the creation of liquid crystalline materials, where fluorination can enhance phase stability. researchgate.net

Research Context and Academic Relevance of Ethyl 4-Amino-3,5-Difluorobenzoate

This compound (CAS No. 1415920-00-1) is a specific fluorinated benzoate ester that has garnered academic interest as a valuable intermediate in organic synthesis. nih.goviucr.org Its structure, featuring an amino group and two fluorine atoms ortho to it on a benzoate framework, makes it a unique building block. iucr.org Research has highlighted its role as a precursor in the multi-step synthesis of advanced materials, such as visible-light-responsive azobenzene (B91143) derivatives. iucr.orgnih.gov The study of its synthesis, crystal structure, and reactivity provides insights into the behavior of polysubstituted fluorinated aromatic systems. researchgate.netiucr.org Single-crystal X-ray diffraction studies have revealed details about its solid-state structure, which is stabilized by various intermolecular interactions, including hydrogen bonds. This information is crucial for understanding its reactivity and potential applications in crystal engineering and materials design. iucr.org

Chemical Profile of this compound

The fundamental chemical and physical properties of this compound are summarized below. These identifiers and descriptors are essential for its characterization in a research and laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | nih.gov |

| Molecular Weight | 201.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1415920-00-1 | nih.gov |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)F)N)F | nih.gov |

| InChI Key | MGZIYSCSHHUVHZ-UHFFFAOYSA-N | nih.gov |

| Melting Point | 171°C | |

| Appearance | Solid | iucr.org |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process, starting from commercially available precursors. A documented synthetic route involves the esterification of 4-amino-3,5-difluorobenzoic acid. iucr.orgnih.gov

Synthesis of 4-amino-3,5-difluorobenzonitrile (B171853) : The synthesis often begins with 4-bromo-2,6-difluoroaniline (B33399), which is reacted with copper(I) cyanide (CuCN) in a solvent like dimethylformamide (DMF). The mixture is heated under reflux to facilitate the cyanation reaction, replacing the bromine atom with a nitrile group to yield 4-amino-3,5-difluorobenzonitrile. iucr.org

Hydrolysis to 4-amino-3,5-difluorobenzoic acid : The nitrile group of 4-amino-3,5-difluorobenzonitrile is then hydrolyzed to a carboxylic acid. This is achieved by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), followed by acidification with a strong acid like hydrochloric acid (HCl) to precipitate the 4-amino-3,5-difluorobenzoic acid. iucr.orgnih.gov

Esterification to this compound : The final step is a Fischer esterification. 4-amino-3,5-difluorobenzoic acid is dissolved in ethanol, and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added. The mixture is heated to reflux for several hours to drive the reaction to completion. iucr.orgnih.gov After the reaction, the mixture is neutralized, typically with a saturated solution of sodium bicarbonate, and the product, this compound, is extracted using an organic solvent like dichloromethane (B109758). iucr.orgnih.gov

This synthetic pathway demonstrates a standard and effective method for preparing this specific fluorinated building block for further use in research and development. iucr.org

Applications in Organic Synthesis

The primary application of this compound in the scientific literature is its use as a key intermediate in the synthesis of more complex and functional molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, combined with the electronic influence of the two fluorine atoms, makes it a versatile building block. iucr.org

A significant and well-documented application is its role as a precursor in the synthesis of a specific photoresponsive azobenzene derivative, diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). researchgate.netiucr.orgnih.gov In this multi-step synthesis, this compound undergoes an oxidative coupling reaction to form the central azo (N=N) bond. iucr.org The fluorination of the benzene rings in the ortho positions to the azo group is a critical design feature, as it can significantly influence the properties of the resulting azobenzene, such as the thermal stability of its cis isomer. researchgate.net Azobenzene derivatives are of great interest as "photoswitches," molecules that can change conformation upon irradiation with light, making them useful tools for controlling biological processes or for applications in photoresponsive materials. iucr.orgnih.gov

The study of this compound and its conversion to this azobenzene derivative contributes to the development of new molecular tools for photopharmacology and advanced materials science. nih.gov Its utility as an intermediate highlights the importance of fluorinated building blocks in constructing molecules with tailored properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-amino-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZIYSCSHHUVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to Ethyl 4-Amino-3,5-Difluorobenzoate

The synthesis of this compound is typically achieved through well-established, multi-step procedures starting from commercially available precursors. nih.goviucr.org These methods involve the sequential introduction and modification of functional groups on the aromatic ring.

Synthesis from Key Precursors (e.g., 4-bromo-2,6-difluoroaniline)

A common and documented route to this compound begins with the precursor 4-bromo-2,6-difluoroaniline (B33399). nih.goviucr.orgiucr.org This pathway involves a Rosenmund-von Braun reaction to introduce a nitrile group, which is a key functional group transformation in this sequence.

The initial step involves the conversion of 4-bromo-2,6-difluoroaniline to 4-amino-3,5-difluorobenzonitrile (B171853). nih.goviucr.org This is accomplished by reacting 4-bromo-2,6-difluoroaniline with copper(I) cyanide (CuCN) in a solvent such as dimethylformamide (DMF) under reflux conditions. nih.gov The reaction mixture is then worked up using an aqueous solution of ammonium (B1175870) hydroxide (B78521). nih.gov

Detailed Synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline nih.gov

| Step | Reagents and Conditions | Product | Yield |

|---|

Multi-step Synthetic Sequences (e.g., via 4-amino-3,5-difluorobenzonitrile and 4-amino-3,5-difluorobenzoic acid)

Following the formation of 4-amino-3,5-difluorobenzonitrile, the synthesis proceeds through a two-step sequence involving hydrolysis of the nitrile to a carboxylic acid, followed by esterification. nih.goviucr.orgiucr.org

First, the intermediate 4-amino-3,5-difluorobenzonitrile is hydrolyzed to 4-amino-3,5-difluorobenzoic acid. nih.goviucr.org This is typically achieved by heating the nitrile in the presence of a strong base, such as aqueous sodium hydroxide, under reflux for an extended period. nih.gov Subsequent acidification of the reaction mixture with a strong acid, like concentrated hydrochloric acid, precipitates the carboxylic acid product. nih.goviucr.org

The final step in this sequence is the esterification of 4-amino-3,5-difluorobenzoic acid to yield the target compound, this compound. nih.goviucr.orgiucr.org

Synthetic Sequence from 4-amino-3,5-difluorobenzonitrile nih.goviucr.org

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 2 | 4-amino-3,5-difluorobenzonitrile | 1. Sodium hydroxide (aq), Reflux for 24h; 2. Hydrochloric acid (conc.) | 4-amino-3,5-difluorobenzoic acid | 84.2% |

Esterification Protocols for Fluorinated Aromatic Carboxylic Acids

The esterification of 4-amino-3,5-difluorobenzoic acid is a critical step in the synthesis of the title compound. nih.goviucr.orgiucr.org A standard and effective method is the Fischer-Speier esterification. nih.govlibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the desired alcohol, in this case, ethanol, with a catalytic amount of a strong acid like sulfuric acid. nih.goviucr.orglibretexts.org

The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent. libretexts.org After the reaction is complete, the mixture is cooled and neutralized with a base, such as a saturated solution of sodium bicarbonate, to quench the acid catalyst and precipitate the ester product. nih.goviucr.org The crude product can then be purified by extraction and recrystallization. nih.govlibretexts.org This protocol is a general and widely used method for the esterification of various aromatic carboxylic acids, including those containing fluorine substituents. nih.goviucr.orglibretexts.org

Novel Synthetic Approaches for Fluorinated Aryl Systems

While the established pathways provide reliable access to this compound, ongoing research in organic chemistry continues to develop novel methods for the synthesis of fluorinated aromatic compounds. These innovative strategies offer potential advantages in terms of efficiency, substrate scope, and milder reaction conditions.

Nucleophilic Fluorination Strategies in Benzyne (B1209423) Chemistry for Fluorinated Benzoates

A modern approach to constructing fluorinated aromatic rings involves the use of benzyne intermediates. nih.gov Benzyne chemistry allows for the rapid assembly of substituted aromatic systems. In the context of fluorinated benzoates, a key strategy is the nucleophilic fluorination of a benzyne precursor. nih.govnih.gov

This method typically involves generating a benzyne intermediate in the presence of a fluoride (B91410) source. nih.gov The highly reactive benzyne can then be trapped by the fluoride ion to introduce the fluorine atom onto the aromatic ring. nih.govnih.gov While not a direct synthesis of this compound, this methodology represents a powerful tool for creating a variety of fluorinated aromatic building blocks that could potentially be converted to such compounds. nih.govucla.edu The use of microflow conditions has been shown to significantly reduce reaction times and improve yields for the fluorination of benzynes. nih.gov

Photocatalytic Hydrodefluorination (HDF) of Fluorinated Benzoate (B1203000) Derivatives

Another area of innovation is the selective modification of already fluorinated aromatic systems. Photocatalytic hydrodefluorination (HDF) has emerged as a method to replace a fluorine atom with a hydrogen atom. nih.gov This transformation is significant as it allows for the late-stage modification of polyfluorinated compounds.

Metal-free photoredox catalysis can be employed for the hydrodefluorination of fluoroarenes. nih.gov For instance, a photoreduction catalyst can activate the C-F bond, leading to its cleavage and replacement with a hydrogen atom from a suitable source, which can even be the amide solvent in some cases. nih.gov This type of reaction could be applied to polyfluorinated benzoate derivatives to selectively remove a fluorine atom, thereby providing access to a different substitution pattern than what is available through direct synthesis. This approach highlights the ongoing efforts to develop more subtle and selective transformations in fluorine chemistry. nih.govuvsq.fr

Derivatization and Functionalization Strategies of this compound

The strategic placement of functional groups on the this compound molecule makes it a valuable precursor for creating complex chemical structures. The interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms significantly influences the reactivity and properties of the resulting derivatives.

Synthesis of Azobenzene (B91143) Analogues and Photoresponsive Materials

The primary amino group of this compound is a key functional group for the synthesis of azobenzene derivatives, which are known for their photochromic properties. The synthesis typically involves a diazotization reaction, where the amino group is converted to a diazonium salt, followed by an azo coupling reaction with a suitable coupling partner.

One synthetic route involves the oxidation of this compound using a mixture of potassium permanganate (B83412) (KMnO₄) and iron(II) sulfate (B86663) (FeSO₄·7H₂O) in dichloromethane (B109758) to yield the corresponding azobenzene derivative, diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). rsc.org This symmetrical azobenzene has been studied for its potential applications in photoresponsive materials. rsc.orgiucr.org The presence of fluorine atoms at the ortho-positions to the azo group is a critical design feature. iucr.org These fluorine atoms can lead to a separation of the n→π* absorption bands of the E and Z isomers, enabling more efficient and selective photoisomerization using visible light. acs.org Specifically, electron-withdrawing groups like the ester function in these positions can result in a significant separation of the n→π* transitions, allowing for the use of different colors of light, such as green and blue, to drive the forward and reverse isomerization processes. acs.org

The fluorination of the azobenzene scaffold not only fine-tunes the photochemical properties but also enhances the thermal stability of the cis isomer. iucr.org This increased stability is crucial for applications where the switched state needs to be maintained for a period. These photoresponsive molecules can be incorporated into larger systems, such as polymers or DNA, to create materials that can change their properties, like shape or biological function, in response to light. rsc.orgnih.gov For instance, azobenzene-tethered DNA has been shown to undergo reversible duplex formation and dissociation upon irradiation with different wavelengths of light. nih.gov

Table 1: Synthesis of Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate)

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Chemical Modifications Involving the Aromatic Amino Group (e.g., imide and Schiff base formation)

The aromatic amino group of this compound is a versatile handle for a range of chemical modifications, including the formation of imides and Schiff bases. These reactions expand the molecular diversity and potential applications of this compound.

Imide Formation: The reaction of the primary amino group with cyclic anhydrides, such as phthalic anhydride, leads to the formation of N-substituted imides. This transformation typically proceeds through an initial amic acid intermediate, which then undergoes cyclodehydration to form the stable imide ring. The resulting fluorinated imides can serve as monomers for the synthesis of high-performance polyimides, which are known for their excellent thermal stability and dielectric properties. The fluorine atoms can improve the solubility and processability of these polymers.

Schiff Base Formation: The condensation of the amino group with aldehydes or ketones yields Schiff bases (or imines), characterized by a C=N double bond. This reaction is often catalyzed by acids or bases and involves the removal of water. The resulting Schiff bases are valuable intermediates in organic synthesis and can act as ligands for metal complexes. The electron-withdrawing fluorine atoms on the aromatic ring can influence the electronic properties and reactivity of the Schiff base linkage.

Transformations at the Ester Moiety

The ethyl ester group of this compound offers another site for chemical modification, primarily through hydrolysis or reduction.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-difluorobenzoic acid, under basic conditions (saponification) followed by acidification. rsc.orgnih.gov This reaction is typically performed by heating the ester in an aqueous solution of a strong base like sodium hydroxide (NaOH). rsc.orgnih.gov The resulting carboxylic acid is a valuable building block for the synthesis of amides, including polymers like polyamides, and can be converted into other reactive functional groups.

Reduction: The ester group can be reduced to a primary alcohol, (4-amino-3,5-difluorophenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of fluorinated building blocks. The resulting benzylic alcohol can be used in a variety of subsequent reactions, such as etherification, esterification, or oxidation to the corresponding aldehyde.

Table 2: Key Transformations of this compound

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), Reflux2. HCl (aq) | 4-Amino-3,5-difluorobenzoic acid |

| Reduction | LiAlH₄ in ether | (4-Amino-3,5-difluorophenyl)methanol |

Advanced Structural Elucidation and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis of Ethyl 4-Amino-3,5-Difluorobenzoate and its Derivatives

Single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure of this compound, revealing precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

The crystal structure of this compound (designated as compound II in a key study) has been determined through single-crystal X-ray diffraction. iucr.orgnih.govresearchgate.netnih.gov The analysis reveals a molecule with a largely planar conformation. The phenyl ring exhibits characteristics of a quinoid-type structure, a feature influenced by the presence of the amino group and the ortho-fluorine substituents. iucr.orgnih.govnih.gov This electronic feature is accompanied by distortions in the bond angles of the benzene (B151609) ring. iucr.orgnih.govnih.gov The structure of this compound was previously unreported in the Cambridge Structural Database (CSD), highlighting its novelty. iucr.orgnih.gov

Key Geometric Parameters for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₉H₉F₂NO₂ | The elemental composition of the compound. iucr.orgnih.gov |

| Molecular Weight | 201.17 g/mol | The mass of one mole of the compound. nih.gov |

| Crystal System | Data not specified in results | The crystal system describing the symmetry of the unit cell. |

| Space Group | Data not specified in results | The group of symmetry operations for the crystal. |

The crystal packing of this compound is governed by a combination of hydrogen bonds and π-stacking interactions, which assemble the individual molecules into a stable, three-dimensional architecture. iucr.orgnih.govresearchgate.netnih.gov

The primary intermolecular forces identified are N—H⋯O hydrogen bonds and C—H⋯F short contacts. nih.gov The N—H⋯O interactions link the molecules into chains that propagate along the b-axis of the crystal. nih.gov While often considered weak acceptors, organic fluorine atoms can participate in hydrogen bonding. nih.govresearchgate.net In this structure, short intramolecular contacts of the N–H⋯F type are also observed. researchgate.net The existence and strength of N–H⋯F bonds are often debated, but they are more likely to occur when stronger hydrogen bond acceptors are absent or sterically inaccessible. researchgate.net

In addition to hydrogen bonding, π–π stacking interactions play a crucial role in the crystal packing. iucr.orgnih.gov These interactions occur between the aromatic phenyl rings of adjacent molecules. The stability of such stacked arrangements is influenced by electrostatic interactions; the presence of electron-withdrawing fluorine substituents can reduce the natural repulsion between π-electron clouds, favoring the stacking geometry. nih.gov

Intermolecular Interaction Parameters in this compound Crystal

| Interaction Type | Parameter | Distance (Å) | Significance |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | D···A Distance | 2.7–3.3 Å (typical range) | Links molecules into chains along the b-axis. nih.gov |

| C—H⋯F Short Contact | D···A Distance | Not specified | Contributes to the overall crystal packing. nih.gov |

| π–π Stacking | Interplanar Distance | 3.325 (3) | The perpendicular distance between the planes of the stacked phenyl rings. nih.gov |

| Centroid-Centroid Distance | 3.490 (3) | The distance between the geometric centers of the stacked phenyl rings. nih.gov |

The substitution of hydrogen with fluorine at the ortho-positions (3 and 5) relative to the amino group has a profound impact on the molecular geometry and crystal engineering of the compound. The high electronegativity and steric demand of the fluorine atoms cause distortions in the bond angles of the phenyl ring. iucr.orgnih.govnih.gov This substitution is a key factor in the observed quinoid character of the aromatic ring. iucr.orgnih.govnih.gov

When compared to its non-fluorinated analog, ethyl 4-aminobenzoate (B8803810) (commonly known as benzocaine), the presence of ortho-fluorine atoms introduces significant changes. iucr.orgnih.gov The fluorine atoms can engage in various weak hydrogen bonds, such as C—H⋯F and N—H⋯F, which are not possible in benzocaine (B179285), leading to different supramolecular assemblies. nih.govresearchgate.net Furthermore, the electron-withdrawing nature of fluorine alters the electron density of the aromatic ring, which can influence the strength and geometry of π–π stacking interactions compared to the unsubstituted parent compound. nih.govrsc.org This alteration of intermolecular forces directly affects the crystal packing, potentially leading to different polymorphic forms and physical properties. iucr.orgnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignments and Conformational Studies

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution and for studying its conformational dynamics. While a detailed experimental analysis from the literature is not available, the expected spectral features can be predicted based on the known structure and data from analogous compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the protons of the ethyl group (-CH₂- and -CH₃). The aromatic protons would appear as a multiplet in the aromatic region, with their chemical shift and coupling patterns influenced by the adjacent fluorine and amino groups. The ethyl group would present as a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the carbons of the ethyl group.

Of particular interest is the potential for through-space scalar coupling between the amine protons and the ortho-fluorine atoms (¹hJNH,F). The observation of such a coupling, which has been reported in other scaffolds with similar intramolecular N-H···F proximity, would provide direct evidence of this interaction persisting in solution. nih.govescholarship.org The magnitude of this coupling constant could offer insights into the conformation and the average H···F distance in the solvent environment. nih.gov

Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | ~6.5 - 7.5 | Multiplet (m) | Shift influenced by -NH₂ and -F groups. Coupling to fluorine would be observed. |

| Amine-H (NH₂) | Variable | Broad Singlet (br s) | Chemical shift and broadening are dependent on solvent and concentration. May show coupling to fluorine. |

| Methylene-H (-OCH₂CH₃) | ~4.3 | Quartet (q) | Coupled to the methyl protons. |

| Methyl-H (-OCH₂CH₃) | ~1.3 | Triplet (t) | Coupled to the methylene protons. |

Note: Predicted values are estimates based on general principles and data for similar compounds like Ethyl 4-aminobenzoate. rsc.orgspectrabase.com Actual experimental values may vary.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Ethyl 4-amino-3,5-difluorobenzoate, DFT calculations can provide significant insights into its molecular orbitals, electron distribution, and inherent reactivity.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability.

For this compound, the amino group, being a strong electron donor, is expected to significantly contribute to the HOMO. Conversely, the ester group and the electronegative fluorine atoms will likely have a more substantial contribution to the LUMO. This distribution of electron density is a key factor in its chemical behavior.

The presence of both electron-donating (amino) and electron-accepting (ester and fluorine) groups on the phenyl ring is expected to result in a quinoid character of the ring. nih.goviucr.org This has been observed in the crystal structure of the molecule, where variations in the carbon-carbon bond lengths within the phenyl ring deviate from a perfect aromatic system. iucr.org

A study on the related compound, ethyl 4-aminobenzoate (B8803810), using DFT (B3LYP/6-311++G(d,p)), provides a framework for what could be expected for its difluorinated analog. researchgate.net In such calculations, the HOMO and LUMO energies are determined, and their distribution across the molecule is visualized. The electron density distribution, often analyzed through molecular electrostatic potential (MEP) maps, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the amino group would be an area of negative potential, indicating a site for electrophilic attack, while the regions around the fluorine and oxygen atoms would show positive potential.

Theoretical Prediction of Reactivity Descriptors and Hammett Parameters

Reactivity descriptors, derived from DFT calculations, can quantify the chemical reactivity of a molecule. These include parameters such as electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

In the crystal lattice, molecules of this compound are linked by N—H⋯O hydrogen bonds, forming chains. nih.govresearchgate.net Additionally, C—H⋯F short contacts and π–π stacking interactions between the phenyl rings are observed, with an interplanar distance of 3.325 Å. nih.gov These interactions play a crucial role in the packing and stability of the crystal. MD simulations could be employed to explore the flexibility of the ethyl ester chain and the rotational barrier of the amino group, providing insights into the molecule's conformational preferences in different environments.

Quantum Chemical Studies on Carbon-Fluorine Bond Properties and Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. researchgate.netosaka-u.ac.jp Quantum chemical calculations are instrumental in understanding the nature of this bond. High-level DFT methods, such as M06-2X with an appropriate basis set like aug-cc-pVTZ, have been shown to accurately predict C-F bond dissociation energies (BDEs). bohrium.comnih.gov

Computational Correlation of Molecular Structure with Mesomorphic Properties in Fluorinated Benzoates

While this compound itself is not reported to be a liquid crystal, computational studies on related fluorinated benzoates can provide insights into how molecular structure influences mesomorphic (liquid crystalline) behavior. The shape, polarity, and polarizability of a molecule are key determinants of its ability to form liquid crystal phases.

A study on a homologous series of cinnamoyl esters derived from ethyl 4-aminobenzoate demonstrated the use of DFT to correlate molecular structure with mesogenic properties. bohrium.com Parameters such as the HOMO-LUMO gap were found to be influenced by the length of the flexible alkyl chain, which in turn affected the mesophase behavior. bohrium.com For fluorinated benzoates, the strong dipole moment associated with the C-F bonds would significantly impact intermolecular interactions and, consequently, any potential mesomorphic properties. Computational modeling can thus be a predictive tool in the design of new fluorinated liquid crystal materials.

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Amino 3,5 Difluorobenzoate

The reactivity of Ethyl 4-amino-3,5-difluorobenzoate is governed by the interplay of its three key functional components: the nucleophilic amino group, the electrophilic ester moiety, and the electron-withdrawing fluorine atoms on the aromatic ring. These features allow for a range of chemical transformations, making it a valuable intermediate in organic synthesis.

Advanced Applications and Functionalization in Contemporary Research

Design and Synthesis of Bioactive Molecules and Pharmacophores

Ethyl 4-amino-3,5-difluorobenzoate serves as a key starting material in the creation of bioactive molecules and pharmacophores—the essential parts of a molecule responsible for its biological activity. The functional groups on the compound, including the amino and ester moieties, can engage in various chemical reactions, allowing for its incorporation into larger, more complex structures with potential therapeutic uses. nih.gov For instance, derivatives of this compound have been investigated for their potential anticancer and anti-inflammatory properties. nih.gov

Impact of Fluorination on Biological Activity and Metabolic Stability

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The two fluorine atoms on the this compound ring significantly influence its behavior in biological systems. Fluorination is known to improve the metabolic stability of drug candidates by blocking sites on the molecule that are susceptible to metabolic breakdown by enzymes in the body. nih.gov This can lead to a longer duration of action for a drug. Furthermore, the strong carbon-fluorine bond can enhance the thermal stability and chemical resistance of the resulting molecules. nih.gov In the broader context of drug design, adding fluorine to molecules like 7-phenyl-pyrroloquinolinone derivatives has been explored to improve metabolic stability and biological activity, with studies showing potent cytotoxicity against various tumor cell lines.

Modulation of Molecular Lipophilicity and Cell Membrane Permeation via Fluorine Substitution

Fluorine substitution is a critical tool for fine-tuning the lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) of a molecule. The fluorine atoms in this compound increase its lipophilicity, which can enhance its ability to pass through the lipid bilayers of cell membranes. nih.gov This improved membrane permeation is a crucial factor for the efficacy of many drugs, as they must reach their intracellular targets to exert a biological effect. The strategic placement of fluorine allows for the modulation of a molecule's physical and chemical properties, which is essential for developing new pharmacophores with optimized characteristics. nih.gov

Development of Photoresponsive Materials (e.g., Azobenzene-based Systems)

A significant application of this compound is in the synthesis of photoresponsive materials, particularly those based on azobenzene (B91143). dntb.gov.uaresearchgate.net Azobenzenes are molecules that can change their shape (isomerize) when exposed to light of specific wavelengths, making them useful as molecular switches in various technologies. dntb.gov.uagoogle.com

This compound is a key intermediate in the synthesis of diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate), a fluorinated azobenzene derivative. nih.govgoogle.comnih.gov Research has shown that placing fluorine atoms at the ortho-positions relative to the central nitrogen-nitrogen double bond (N=N) significantly increases the thermal stability of the cis-isomer of the azobenzene. dntb.gov.ua This enhanced stability is a major advantage, as it prevents the molecule from spontaneously switching back to its more stable trans form, allowing for greater control over the photoswitching process. dntb.gov.ua These stable, visible-light-responsive azobenzene derivatives are being explored for applications in photopharmacology, where the activity of a drug could be turned on or off with light, and for creating photoresponsive polymers. nih.govdntb.gov.ua

Contributions to Agrochemical Research and Development

In the field of agrochemicals, the development of new and effective herbicides, insecticides, and fungicides is crucial. Fluorinated compounds are of particular importance in this area due to their enhanced biological activity. This compound is utilized as a building block in the synthesis of more complex molecules for agrochemical applications. nih.gov While specific, commercialized agrochemicals derived directly from this compound are not widely documented in available literature, its role as a fluorinated intermediate is significant. The presence of the difluorinated benzene (B151609) ring is a desirable feature in designing new active ingredients for crop protection, as it can lead to increased efficacy and stability of the final product.

Advanced Synthetic Building Block in Multistep Organic Synthesis

The chemical reactivity of this compound makes it a versatile building block for organic chemists. nih.govnih.gov The amino group can readily undergo reactions such as acylation and alkylation, allowing for the attachment of various other molecular fragments. nih.gov The ester group can be hydrolyzed back to a carboxylic acid, providing another site for chemical modification. nih.gov

A prominent example of its use is the multi-step synthesis of the aforementioned diethyl-4,4'-(2,2',6,6'-tetrafluoro)azobenzene dicarboxylate. nih.govresearchgate.net The synthesis involves an oxidative coupling of the amino groups on two molecules of this compound to form the central azo (N=N) bond. nih.gov This transformation highlights its utility in constructing larger, symmetrical molecules with specialized functions.

Precursor for Fluorinated Heterocyclic Compounds and Complex Molecular Architectures

The construction of complex molecular architectures is a cornerstone of modern chemistry, and this compound serves as a valuable precursor. Its role in synthesizing fluorinated azobenzene systems is a clear example of its use in building complex, functional molecules. nih.govdntb.gov.uaresearchgate.net

Furthermore, the reactive nature of its amino group makes it a potential precursor for the synthesis of fluorinated heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring. The amino group can participate in nucleophilic substitution reactions, which are fundamental to forming many types of heterocyclic rings. nih.gov While specific examples of heterocycles synthesized directly from this compound are not detailed in the provided search results, the general principles of organic synthesis suggest its suitability for such transformations. Fluorinated heterocycles are a highly sought-after class of compounds in pharmaceutical and materials science, indicating a promising area for the future application of this versatile building block.

Utilizing Ortho-Fluorine Effects in Stereoselective and Regioselective Synthesis

The presence of fluorine atoms at the 3 and 5 positions of the benzene ring in this compound significantly influences its molecular geometry and electronic distribution, which can be harnessed for stereoselective and regioselective transformations.

Structural and Electronic Influence of Ortho-Fluorine Atoms:

A 2024 study by Novikov and colleagues detailed the synthesis and single-crystal X-ray diffraction analysis of this compound. nih.gov Their findings revealed a quinoid character in the phenyl ring and a notable distortion of the bond angles. This distortion is a direct consequence of the steric and electronic repulsion from the ortho-fluorine substituents. nih.gov These structural perturbations, coupled with the high electronegativity of fluorine, create a unique electronic environment around the aromatic ring, impacting its reactivity in subsequent chemical transformations.

The true potential may lie in reactions where the fluorine atoms can exert more subtle stereochemical control. For instance, in reactions involving the amino group or the aromatic ring, the fluorine atoms could influence the approach of reagents, potentially leading to diastereoselective or enantioselective outcomes in the presence of a chiral catalyst or auxiliary. However, specific examples demonstrating this for this compound are not prevalent in the current literature.

Exploration in Catalysis and Organometallic Chemistry (e.g., Benzoate-assisted cyclometalation)

The application of this compound in the realms of catalysis and organometallic chemistry is an area of emerging interest, though specific examples remain limited. The structural motifs within the molecule, particularly the benzoate (B1203000) group, suggest potential for its use in directed C-H activation and cyclometalation reactions.

Benzoate-Assisted C-H Activation:

The ester functionality of the benzoate group can act as a directing group in transition metal-catalyzed C-H activation. This approach, often termed "benzoate-assisted" or "carboxylate-assisted" cyclometalation, typically involves the coordination of the carboxylate oxygen to a metal center, which then facilitates the cleavage of a C-H bond at the ortho position of the aromatic ring. This strategy leads to the formation of a stable metallacyclic intermediate that can be further functionalized.

While the broader field of benzoate-assisted C-H activation is well-established, the specific application of this compound in this context is not yet extensively reported. The presence of the ortho-fluorine atoms could significantly impact such a transformation. On one hand, the electron-withdrawing nature of fluorine can strengthen the C-H bonds, making them more difficult to activate. On the other hand, the fluorine atoms could influence the regioselectivity of the C-H activation and the stability of the resulting organometallic complex. Research into the chemoselectivity of C-H versus C-F bond activation at fluorinated carbons is an active area of investigation and would be critical to the successful application of this substrate. whiterose.ac.uk

Environmental Research and Biotransformation Pathways

Biodegradation of Fluorinated Aromatic Compounds

The strong carbon-fluorine (C-F) bond in fluorinated aromatic compounds makes them generally resistant to degradation. researchgate.netmdpi.com However, microorganisms have evolved diverse strategies to break down these persistent molecules. researchgate.netresearchgate.net The success of biodegradation often depends on the number and position of fluorine atoms on the aromatic ring and the presence of other functional groups that can serve as initial points of enzymatic attack. mdpi.com

Microbial Degradation Mechanisms and Pathways (Aerobic vs. Anaerobic)

Microbial degradation of fluorinated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, though the mechanisms and efficiencies differ significantly. nih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms often employ oxygenases to initiate the degradation process. researchgate.netresearchgate.net These enzymes incorporate oxygen atoms into the aromatic ring, leading to the formation of hydroxylated intermediates. This hydroxylation can destabilize the C-F bond, facilitating its subsequent cleavage. researchgate.net Aerobic pathways for fluorinated aromatics can sometimes mirror those for non-halogenated aromatic compounds, but the efficiency can be lower. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, the degradation of fluorinated aromatic compounds is more challenging. researchgate.netnih.gov However, some microorganisms can utilize these compounds as electron acceptors in a process called dehalorespiration. Reductive dehalogenation, where a fluorine atom is replaced by a hydrogen atom, is a key mechanism in anaerobic breakdown. researchgate.net Studies have shown that the biodegradation of certain fluorobenzoates can occur under denitrifying conditions, where nitrate (B79036) is used as the electron acceptor. nih.gov For instance, 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) have been shown to be degraded under these conditions, while 3-fluorobenzoate (B1230327) remained resistant. researchgate.netnih.gov The degradation was specific to fluorobenzoates, as other halogenated benzoic acids were not utilized. nih.gov It is important to note that many fluorinated aromatic compounds are recalcitrant under sulfate-reducing, iron-reducing, and methanogenic anaerobic conditions. researchgate.netnih.gov

The table below summarizes the differences between aerobic and anaerobic degradation of fluorinated aromatic compounds.

| Feature | Aerobic Degradation | Anaerobic Degradation |

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Primary Mechanism | Oxygenolytic attack (hydroxylation) researchgate.net | Reductive dehalogenation researchgate.net |

| Key Enzymes | Oxygenases researchgate.netresearchgate.net | Reductive dehalogenases researchgate.net |

| Electron Acceptors | Oxygen | Nitrate, sulfate (B86663), etc. nih.gov |

| Efficiency | Generally more efficient for a wider range of compounds | Often slower and more specific researchgate.netnih.gov |

Formation and Environmental Fate of Metabolites and Transformation Products

During microbial degradation, the initial steps often involve the transformation of functional groups. mdpi.com For fluorinated aromatic compounds, this can include hydrolysis of an ester group or modification of an amino group. These initial transformations can lead to the formation of fluorinated benzoic acid derivatives. Subsequent enzymatic reactions may then lead to the cleavage of the aromatic ring and, eventually, defluorination. nih.gov

The environmental fate of these metabolites is influenced by their chemical structure and the prevailing environmental conditions. nih.gov Some metabolites may be readily degraded further, while others can be persistent "dead-end" products. researchgate.net The rate and pathway of degradation are also dependent on factors such as the microbial communities present and the availability of other nutrients and electron acceptors. nih.gov

Assessment of Environmental Persistence and Bioaccumulation Potential in Ecosystems

The persistence of fluorinated aromatic compounds in the environment is a significant concern due to the stability of the C-F bond. nih.gov This persistence can lead to their long-term presence in soil and water. nih.gov

Bioaccumulation is the process by which organisms absorb and concentrate chemicals from their environment. uri.edu For aquatic organisms, this can occur through direct uptake from the water or through the consumption of contaminated food. The tendency of a chemical to bioaccumulate is often related to its lipophilicity (affinity for fats). While many persistent organic pollutants are highly lipophilic, the bioaccumulation of some fluorinated compounds is also influenced by their binding to proteins. uri.edu

Studies on various per- and polyfluoroalkyl substances (PFAS) have shown that these compounds can accumulate in a wide range of organisms, including plants, invertebrates, fish, and mammals. nih.govuri.edu The bioaccumulation potential can vary depending on the specific compound and the organism. For example, in plants, short-chain PFAS tend to be more mobile and can be distributed throughout the plant, while long-chain PFAS are often retained in the roots. nih.gov In aquatic food webs, some fluorinated compounds have been shown to biomagnify, meaning their concentration increases at higher trophic levels. acs.org

The table below shows the bioaccumulation factors (BAFs) for some polycyclic aromatic hydrocarbons (PAHs), which are another class of persistent organic pollutants, in various marine organisms. While not specific to Ethyl 4-amino-3,5-difluorobenzoate, this data illustrates the potential for aromatic compounds to accumulate in aquatic life.

| Organism | Compound | Bioaccumulation Factor (BAF) |

| Juvenile Turbot | Phenanthrene | Reached maximum level after ~3 days, then declined researchgate.net |

| Zebrafish | Fluralaner | Reached maximum level at 48 hours, then decreased to a steady state researchgate.net |

| Kelp Algae | PFOS | 2,900 - 4,600 L/kg uri.edu |

| Kelp Algae | PFOA | 6,700 - 14,300 L/kg uri.edu |

Data illustrates general trends in bioaccumulation of aromatic compounds and PFAS.

Advanced Remediation Strategies for Fluorinated Contaminants in Environmental Matrices

The remediation of sites contaminated with fluorinated compounds presents significant challenges due to their persistence. nih.govpops.int Several advanced remediation strategies are being developed and tested to address this issue.

Physicochemical Remediation Technologies:

Adsorption: Using materials like activated carbon to bind and remove fluorinated compounds from water. clu-in.org This is an effective method for water treatment.

Incineration: High-temperature destruction of the compounds. However, this can be energy-intensive and may produce harmful byproducts if not properly controlled. pops.int

Soil Washing and Flushing: Using water or chemical solutions to remove contaminants from soil. nih.govpops.int

In Situ Chemical Oxidation (ISCO): Injecting strong oxidizing agents into the contaminated soil or groundwater to break down the pollutants. pops.int However, this may transform some polyfluorinated precursors into more persistent perfluorinated compounds. clu-in.org

Electrochemical Oxidation: Using an electric current to drive the degradation of contaminants. clu-in.org

Metal-Organic Frameworks (MOFs): Researchers have developed a zirconium-based MOF that can efficiently adsorb and detect perfluorooctanoic acid (PFOA) from water. This material shows high adsorption capacity and can be regenerated and reused. eurekalert.org

Bioremediation:

Enhanced Bioremediation: Stimulating the activity of naturally occurring microorganisms by adding nutrients or electron acceptors to enhance the degradation of contaminants. researchgate.net

Bioaugmentation: Introducing specific microorganisms with known degradative capabilities to a contaminated site.

The development of effective and sustainable remediation strategies often involves a combination of different approaches tailored to the specific contaminants and environmental conditions of a site. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for De Novo Molecular Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery of novel molecules. Generative AI, in particular, offers a powerful approach to de novo molecular design, creating new chemical structures tailored to specific properties without relying on pre-existing templates. frontiersin.org For fluorinated compounds like Ethyl 4-amino-3,5-difluorobenzoate, AI and machine learning (ML) models can accelerate the design of new derivatives with enhanced efficacy and desired characteristics.

Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) are at the forefront of this revolution. frontiersin.orgnih.gov These models can be trained on large datasets of known chemical structures, such as those represented by SMILES (Simplified Molecular-Input Line-Entry System) strings, to learn the underlying rules of chemical bonding and structure. nih.govnih.gov By fine-tuning these models on a specific dataset of fluorinated benzoates and their biological activities, researchers can generate novel molecular structures that are predicted to have high activity for a particular target. tue.nl This process dramatically shortens the discovery-to-synthesis pipeline.

Future research will likely focus on:

Developing predictive models for key properties such as binding affinity, metabolic stability, and toxicity, specifically for fluorinated aromatics.

Utilizing reinforcement learning to optimize molecular structures for multiple desired properties simultaneously (e.g., high efficacy and low toxicity). springernature.com

Employing active learning (AL) , where the AI model identifies molecules with high uncertainty in their predicted properties, guiding experimental efforts to the most informative areas of chemical space. frontiersin.org

Table 1: AI/ML Models in Molecular Design

| Model Type | Application in Designing Fluorinated Benzoate (B1203000) Analogs | Potential Outcome |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Generating valid and novel SMILES strings for new molecules based on learned patterns from existing fluorinated compounds. frontiersin.orgspringernature.com | Rapid creation of diverse virtual libraries of synthesizable drug-like candidates. |

| Generative Adversarial Networks (GANs) | A 'generator' network creates new molecular structures, while a 'discriminator' network assesses their validity and similarity to known active molecules. nih.gov | Design of novel molecules with property distributions that closely match those of highly effective known compounds. |

| Multi-task Neural Networks (MTNN) | Simultaneously predicting multiple properties (e.g., binding affinity, solubility, metabolic stability) from a single molecular structure. nih.gov | Efficient screening of generated molecules to select candidates with a balanced and optimal property profile. |

| Active Learning (AL) | Identifying novel molecular structures where the model's prediction uncertainty is highest, prioritizing them for synthesis and testing to improve the model. frontiersin.org | More efficient exploration of the chemical space with fewer experimental cycles. |

Green Chemistry Approaches and Sustainable Synthetic Methodologies for Fluorinated Benzoates

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The principles of green chemistry are increasingly guiding the development of new synthetic routes that are more efficient, safer, and environmentally benign.

Future research in the sustainable synthesis of this compound and related compounds will likely explore:

Enzyme-catalyzed reactions: Utilizing enzymes for specific transformations can lead to high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. worktribe.com Biocatalytic methods, such as those using amidases, can be employed for key steps in the synthesis of chiral fluorinated molecules. worktribe.com

Continuous flow chemistry: Flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to safely handle hazardous reagents or reactive intermediates. mit.edu This is particularly relevant for fluorination reactions and for gas-liquid reactions, where flow systems can precisely control stoichiometry and improve efficiency. rsc.org

Solvent-free or alternative solvent systems: Research into solvent-free reaction conditions or the use of greener solvents (e.g., water, ionic liquids) can drastically reduce the environmental impact of chemical synthesis. researchgate.net

Heterogeneous catalysis: The development of reusable solid catalysts can simplify product purification and reduce waste compared to homogeneous catalysts. nih.gov

Table 2: Comparison of Synthetic Methodologies for Fluorinated Benzoates

| Feature | Traditional Batch Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses volatile organic compounds (VOCs). | Employs water, supercritical fluids, ionic liquids, or solvent-free conditions. researchgate.net |

| Catalysts | May use stoichiometric, single-use reagents or precious metal catalysts. | Focuses on reusable heterogeneous catalysts or highly efficient biocatalysts (enzymes). worktribe.comnih.gov |

| Energy Input | Often requires high temperatures and prolonged heating. | Aims for lower reaction temperatures and shorter reaction times, potentially using microwave or flow heating. researchgate.net |

| Waste Generation | Can produce significant amounts of byproducts and solvent waste. | Designed for high atom economy, minimizing waste and simplifying purification. |

| Safety | Handling of hazardous reagents can be a significant risk in large-scale batches. | Continuous flow systems can minimize the volume of hazardous material at any given time, improving safety. mit.edu |

Exploration of Novel Biological Targets and Therapeutic Areas for Fluorinated Benzocaine (B179285) Analogues

The structural similarity of this compound to benzocaine, a widely used local anesthetic, provides a logical starting point for exploring its biological activity. nih.goviucr.org The introduction of fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, binding affinity, and lipophilicity, potentially leading to new therapeutic applications. mit.edu

Derivatives of benzocaine have been investigated for a range of biological activities beyond local anesthesia, including anticancer and antimicrobial effects. researchgate.netresearchgate.net The difluoro substitution pattern in this compound offers a unique scaffold for developing new analogues. For instance, it has been used as an intermediate in the synthesis of photoresponsive azobenzene (B91143) derivatives, which could have applications in photopharmacology. nih.goviucr.org

Future research should focus on:

Screening against new biological targets: Evaluating fluorinated benzocaine analogues against a wide range of receptors, enzymes, and ion channels to identify novel activities. The incorporation of fluorine is a known strategy to enhance the biological properties of drug candidates. nih.gov

Developing targeted drug delivery systems: The unique properties of fluorinated compounds could be leveraged for targeted delivery, for example, in the design of novel plastoquinone (B1678516) analogs. researchgate.net

Investigating new therapeutic areas: Based on screening results, developing these compounds for indications such as oncology, neurology, or infectious diseases. The synthesis of fluorinated analogs of known drugs, like docetaxel, has yielded compounds with superior cytotoxicity. nih.gov

Table 3: Potential Therapeutic Areas for Fluorinated Benzocaine Analogues

| Therapeutic Area | Rationale for Exploration | Example of Target Class |

|---|---|---|

| Oncology | Benzocaine derivatives have shown some anticancer activity. Fluorination can enhance potency and metabolic stability. researchgate.netnih.gov | Kinases, Tubulin, Fatty Acid Transport Proteins (FATP). researchgate.net |

| Neurology | The core structure targets ion channels. Fluorination could modulate activity against different channel subtypes relevant to neurological disorders. | Voltage-gated sodium channels, GABA receptors. |

| Infectious Diseases | The benzocaine scaffold has been explored for antibacterial and antifungal properties. researchgate.net | Bacterial or fungal cell wall synthesis enzymes, efflux pumps. |

| Photopharmacology | this compound is a precursor to photoresponsive azobenzenes, allowing for light-controlled drug activity. nih.goviucr.org | Light-gated ion channels, photoswitchable enzyme inhibitors. |

Development of Advanced Characterization Techniques for In Situ Reaction Monitoring

Optimizing complex chemical syntheses, particularly those involving multiple steps or reactive intermediates, requires a deep understanding of reaction kinetics and mechanisms. Advanced analytical techniques that allow for in situ (in the reaction mixture) monitoring are invaluable for gaining this insight.

For the synthesis of this compound and its derivatives, real-time monitoring can lead to improved yields, higher purity, and enhanced safety. This is especially critical when scaling up reactions or implementing continuous flow processes.

Future research directions include:

Integrating spectroscopic tools into flow reactors: Techniques like Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) can be coupled directly with flow systems to provide real-time concentration data of reactants, intermediates, and products. rsc.org

Utilizing process analytical technology (PAT): Implementing a suite of online analytical tools to monitor and control reaction parameters in real-time, ensuring consistent product quality.

Applying advanced mass spectrometry techniques: Using techniques like reaction-interface mass spectrometry to detect and identify transient intermediates, providing crucial mechanistic details.

Table 4: Advanced Techniques for In Situ Reaction Monitoring

| Technique | Information Provided | Application in Fluorinated Benzoate Synthesis |

|---|---|---|

| Flow NMR Spectroscopy | Real-time structural information and quantitative measurement of species in solution. rsc.org | Optimizing reaction conditions (e.g., temperature, residence time) by monitoring the consumption of reactants and formation of products. |

| In-line FT-IR Spectroscopy | Tracking the concentration of functional groups (e.g., C=O, N-H) over time. rsc.org | Determining reaction endpoints and identifying the formation of key intermediates or byproducts. |

| Raman Spectroscopy | Complementary vibrational spectroscopy, often less sensitive to water, making it suitable for aqueous reaction media. | Monitoring crystallizations or reactions in aqueous or slurry-based systems. |

| Reaction Calorimetry (RC) | Measures the heat flow of a reaction, providing kinetic and thermodynamic data. | Assessing reaction safety parameters and identifying potential thermal hazards before scale-up. |

Comprehensive Life Cycle Assessment and Environmental Impact Analysis of Fluorinated Aromatic Esters

As the production and use of fluorinated compounds increase, it is imperative to understand their entire life cycle and potential environmental impact. Fluorinated molecules can be persistent in the environment, and a thorough assessment is crucial for sustainable development. A comprehensive Life Cycle Assessment (LCA) evaluates the environmental footprint of a chemical from raw material extraction ("cradle") to final disposal ("grave").

Future research must address the environmental fate of this compound and related fluorinated aromatic esters. This involves:

Conducting biodegradability studies: Determining the susceptibility of these compounds to microbial degradation under various environmental conditions.

Assessing bioaccumulation potential: Evaluating the likelihood of the compound accumulating in organisms and food chains.

Analyzing toxicity: Performing ecotoxicological studies to understand the potential harm to aquatic and terrestrial organisms.

Developing degradation pathways: Investigating methods for breaking down these compounds at the end of their life cycle to prevent environmental persistence. The journal Environmental Science & Technology highlights the importance of integrating green chemistry, chemical safety assessment, and life cycle analysis for sustainable materials. acs.org

Table 5: Key Stages of a Life Cycle Assessment for this compound

| LCA Stage | Key Considerations | Research Focus |

|---|---|---|

| Raw Material Acquisition | Energy and resource consumption for synthesizing precursors. | Development of bio-based feedstocks and less energy-intensive synthetic routes. rsc.org |

| Manufacturing | Energy usage, solvent consumption, and waste generation during synthesis and purification. | Quantifying the benefits of green synthesis methodologies (e.g., flow chemistry, biocatalysis) using metrics like Process Mass Intensity (PMI). worktribe.com |

| Use Phase | Potential for release into the environment during application (e.g., as a pharmaceutical intermediate or material component). | Designing molecules for lower environmental release and higher efficacy. |

| End-of-Life | Fate in wastewater treatment plants, persistence in soil and water, and potential for recycling or degradation. | Investigating advanced oxidation processes or biological methods for complete degradation; assessing potential for formation of persistent metabolites. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-amino-3,5-difluorobenzoate, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis involves esterification of 4-amino-3,5-difluorobenzoic acid (S4) using ethanol and sulfuric acid under reflux (85°C for 5 hours). Neutralization with saturated NaHCO₃ and extraction with dichloromethane (DCM) yields the product with 97% efficiency. Key parameters include temperature control to prevent side reactions and acid catalysis to enhance esterification kinetics. Purification via solvent evaporation under reduced pressure is critical to isolate the pale brown solid .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR (ATR) : Identifies functional groups (e.g., ester C=O stretch at ~1683 cm⁻¹, aromatic C-F vibrations at 765–889 cm⁻¹) .

- HRMS (EI) : Confirms molecular ion [M⁺] at m/z 173.02830 (C₇H₅NO₂F₂) .

- Melting Point : 171°C, used to assess purity .

- TLC (Rf = 0.90 in ethyl acetate) : Monitors reaction progress .

Q. How does the fluorine substitution pattern influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The 3,5-difluoro groups act as electron-withdrawing substituents, directing electrophilic substitution to the para position relative to the amino group. This regioselectivity is critical in coupling reactions (e.g., Suzuki-Miyaura) for constructing complex aromatic systems. Comparative studies with mono- or non-fluorinated analogs show enhanced stability and reduced side reactivity in acidic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in biological assays (e.g., enzyme inhibition) may arise from impurities or stereochemical variations. Implement orthogonal purification (e.g., preparative HPLC) and confirm stereochemistry via X-ray crystallography or NOESY NMR. Use structure-activity relationship (SAR) models to isolate the pharmacophore, as demonstrated in antimalarial dihydroquinazolinone studies .

Q. How can computational tools predict synthetic pathways for novel derivatives of this compound?

- Methodological Answer : Retrosynthesis algorithms (e.g., AI-powered Template_relevance models) leverage databases like Reaxys to propose feasible routes. For example, introducing a bromo group at the 4-position requires nitration followed by halogen exchange. Validate predictions with small-scale trials and DFT calculations to assess transition-state energetics .

Q. What experimental designs are suitable for probing the compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 25°C and 40°C for 48 hours, monitoring degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C observed in related benzoates) .

Q. How do structural modifications (e.g., ester hydrolysis) affect the compound’s pharmacokinetic properties?

- Methodological Answer : Hydrolyze the ester to 4-amino-3,5-difluorobenzoic acid (S4) using aqueous KOH (25 wt%, 110°C, 19 hours). Compare logP values (calculated via shake-flask method) to evaluate lipophilicity changes. In vivo studies in rodent models can correlate solubility with bioavailability .

Comparative and Mechanistic Questions

Q. How does this compound compare to methyl or propyl esters in reaction efficiency?

- Methodological Answer : Ethyl esters balance steric hindrance and electron density, achieving higher yields (97%) versus methyl (89%) or propyl (85%) analogs in esterification. GC-MS headspace analysis quantifies unreacted alcohol, guiding solvent optimization .

Q. What role does the amino group play in mediating intermolecular interactions in crystal packing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.